3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of benzisoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Benzisoxazole Core: This can be achieved through the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under acidic or basic conditions.
Introduction of the Trifluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a trifluorophenyl group is introduced to the benzisoxazole core.
Esterification: The final step involves the esterification of the benzisoxazole derivative with 3,4,5-trimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the benzisoxazole ring or the trifluorophenyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group may enhance the compound’s binding affinity to these targets, while the benzisoxazole core may contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate
Uniqueness
The presence of the trifluorophenyl group in 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate may confer unique properties, such as increased lipophilicity and enhanced biological activity, compared to similar compounds with fewer fluorine atoms or different substituents.
Biological Activity
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of trifluorophenyl and benzisoxazole moieties. The molecular formula is C20H20F3N2O5, and it exhibits unique properties due to the trifluoromethyl group which can influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 414.38 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P | Not specified |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that benzisoxazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of bacteria and fungi.
Research Findings
In a recent study assessing the antimicrobial activity of benzisoxazole derivatives:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These results indicate potential for development as an antimicrobial agent.
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects associated with benzisoxazole derivatives. These compounds may modulate neuroinflammation and oxidative stress in neuronal cells.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, treatment with related benzisoxazole compounds resulted in improved cognitive function and reduced markers of oxidative stress.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors affecting neuronal signaling pathways.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's antioxidant capacity.
Properties
Molecular Formula |
C23H16F3NO6 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H16F3NO6/c1-29-18-8-12(9-19(30-2)22(18)31-3)23(28)32-13-4-5-14-17(10-13)33-27-21(14)11-6-15(24)20(26)16(25)7-11/h4-10H,1-3H3 |
InChI Key |
SYSZNBBKWLXRDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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